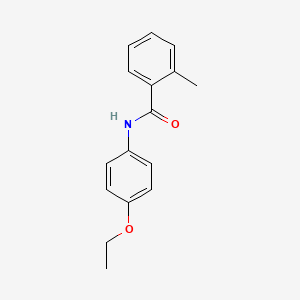

N-(4-ethoxyphenyl)-2-methylbenzamide

Description

N-(4-Ethoxyphenyl)-2-methylbenzamide is a benzamide derivative featuring a 4-ethoxyphenyl substituent attached to the amide nitrogen and a 2-methyl group on the benzoyl moiety. Benzamides are widely studied for their roles as directing groups in metal-catalyzed C–H bond functionalization, where substituents on the aromatic rings influence reactivity and selectivity .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-19-14-10-8-13(9-11-14)17-16(18)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHJDOWRSTYKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968344 | |

| Record name | N-(4-Ethoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5357-81-3, 55814-39-6 | |

| Record name | N-(4-Ethoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TOLU-P-PHENETIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: One common method for preparing N-(4-ethoxyphenyl)-2-methylbenzamide involves the Williamson ether synthesis. This method includes the reaction of 4-ethoxyphenol with 2-methylbenzoyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-ethoxyphenyl)-2-methylbenzamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivative.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as sodium azide or halides in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)-2-methylbenzamide is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is also investigated for its role as a ligand in the development of new drugs targeting specific receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to the desired biological effects. For example, its analgesic properties may be attributed to its ability to inhibit certain enzymes involved in pain signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and synthesis yields of N-(4-ethoxyphenyl)-2-methylbenzamide and related benzamides:

Notes:

- Ethoxy vs.

- N,O-Bidentate Directing Groups : Compounds like N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide demonstrate superior efficacy in C–H activation due to their ability to form stable metal complexes via N and O coordination .

Biological Activity

N-(4-ethoxyphenyl)-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an ethoxy group and a methyl group on the benzamide structure, is being explored for various applications in medicinal chemistry, particularly in the fields of analgesia and anti-inflammatory treatments. Understanding its biological activity involves examining its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

This compound can be synthesized through various chemical pathways, typically involving the reaction of 4-ethoxyaniline with 2-methylbenzoyl chloride. The resulting compound features a benzamide structure that is essential for its biological activity.

Major Products from Reactions

The compound can undergo several transformations:

- Oxidation : Leads to the formation of aldehydes or carboxylic acids.

- Reduction : Produces amine derivatives.

- Substitution : Results in various substituted benzamides.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action includes:

- Inhibition of Enzyme Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway, thereby reducing pain and inflammation.

- Modulation of Receptor Signaling : It may act as a ligand for certain receptors, influencing cellular signaling pathways associated with pain and inflammation.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. In vitro studies have demonstrated its effectiveness in reducing pain responses comparable to established analgesics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various animal models. Notably, studies suggest that it may lower levels of pro-inflammatory cytokines and inhibit pathways that lead to inflammation.

Anticancer Potential

Emerging studies are investigating the anticancer properties of this compound. Preliminary results indicate potential cytotoxic effects against several cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms involved .

Study 1: Analgesic Efficacy

In a controlled experiment involving mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in pain responses measured through behavioral assays. Mice treated with the compound demonstrated significantly lower pain scores compared to control groups treated with saline or standard analgesics.

Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound involved inducing paw edema in rats. The compound was found to reduce edema significantly when compared to untreated controls, suggesting its potential utility as an anti-inflammatory agent.

Study 3: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF7 for breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Further molecular docking studies suggested favorable interactions with target proteins involved in cancer progression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison is made with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-ethoxyphenyl)acetamide | Acetamide group instead of benzamide | Moderate analgesic properties |

| N-(4-methoxyphenyl)-2-methylbenzamide | Methoxy group instead of ethoxy | Similar analgesic effects |

| N-(3-fluorophenyl)-2-methylbenzamide | Fluorine substitution on phenyl ring | Enhanced anticancer activity |

This table illustrates how variations in functional groups influence the biological activity and therapeutic potential of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.